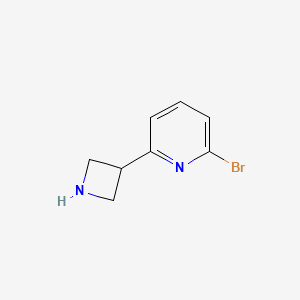![molecular formula C15H10Cl2N2 B12941202 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 38040-83-4](/img/structure/B12941202.png)
5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a heterocyclic compound that belongs to the class of imidazo[1,2-f]phenanthridines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms at positions 5 and 7 enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a catalytic amount of recyclable Fe3O4@SiO2@MOF-199 and a base. This reaction yields the corresponding C−C coupled and cyclized products, which are then aromatized to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and efficient reaction conditions is crucial to ensure high yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-f]phenanthridine core.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include MnO2 and other metal oxides.
Reduction: Reducing agents such as NaBH4 or catalytic hydrogenation can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-f]phenanthridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the chlorine positions .
Applications De Recherche Scientifique
5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with similar structural features.
Imidazo[1,2-f]phenanthridine: The parent compound without chlorine substitutions.
Uniqueness: 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is unique due to the presence of chlorine atoms at positions 5 and 7, which enhance its reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
38040-83-4 |
|---|---|
Formule moléculaire |
C15H10Cl2N2 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
5,7-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H10Cl2N2/c16-9-7-12-10-3-1-2-4-11(10)15-18-5-6-19(15)14(12)13(17)8-9/h1-4,7-8H,5-6H2 |
Clé InChI |
LKBIFEBFYHTKEE-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C3=C(C=C(C=C3Cl)Cl)C4=CC=CC=C4C2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)
![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)


![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)



![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)

![(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12941173.png)
